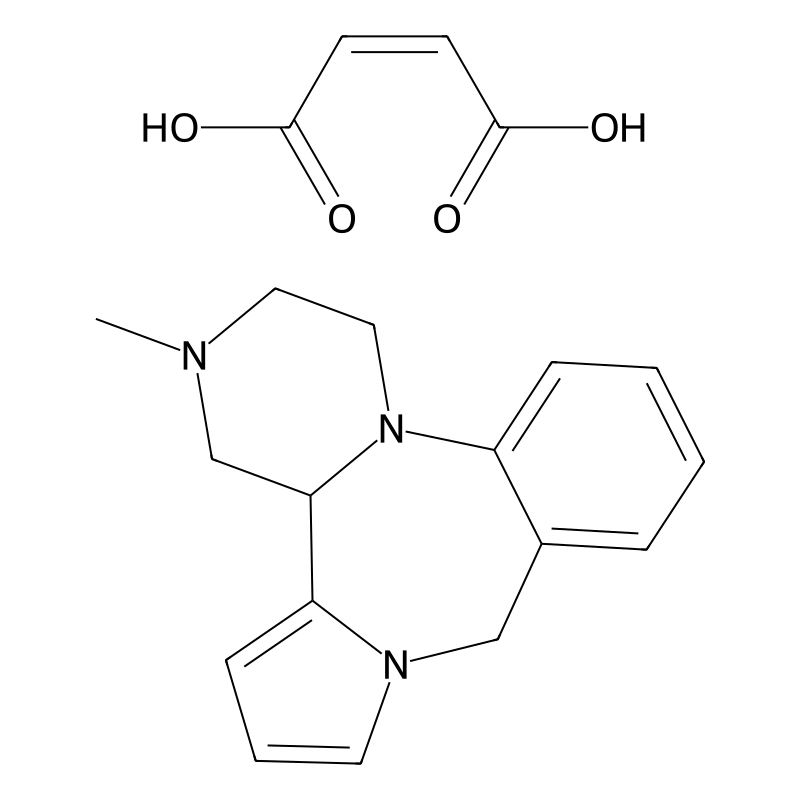

Aptazapine maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuropharmacology:

Aptazapine maleate has been shown to interact with various neurotransmitter systems in the brain, including dopamine, glutamate, and serotonin. Studies suggest it may possess antipsychotic and antidepressant properties [1]. Research has explored its potential use in treating schizophrenia, bipolar disorder, and depression [1, 2].

- Source: [1] Li, W., Ma, X., Sun, Y., Li, P., Wang, L., & Li, J. (2013). Aptazapine maleate, a potential atypical antipsychotic drug: Actions on central dopamine and 5-hydroxytryptamine systems in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 41(2), 432-438.

- Source: [2] Zhang, W., Zhou, L., & Wang, Z. (2010). Antidepressant-like effects of aptazapine in the forced swim test and chronic unpredictable mild stress model in mice. European Journal of Pharmacology, 649(1-3), 182-188.

Anticonvulsant Activity:

Some studies suggest aptazapine maleate may have anticonvulsant properties. Research has investigated its potential use in epilepsy treatment [3].

- Source: [3] Jin, Z., Sun, Y., Ma, X., Li, P., & Li, J. (2012). Anticonvulsant effects of aptazapine in pentylenetetrazole-induced seizures in mice. Pharmacology, Biochemistry, and Behavior, 102(2), 222-227.

Other Areas of Investigation:

- Source: [4] Li, P., Ma, X., Sun, Y., Li, W., Wang, L., & Li, J. (2013). Anxiolytic-like effects of aptazapine in the elevated plus-maze and social interaction test. Behavioural Brain Research, 248, 106-112.

- Source: [5] Li, W., Ma, X., Sun, Y., Li, P., Wang, L., & Li, J. (2014). Analgesic effects of aptazapine in mice. Pharmacology, Biochemistry, and Behavior, 116, 148-153.

Aptazapine maleate is a chemical compound classified as a tetracyclic antidepressant. Its chemical formula is with a molecular weight of approximately 369.414 g/mol. The compound is known for its unique structure, which includes a pyrazino(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine framework. Aptazapine maleate was developed in the 1980s but was never marketed as a pharmaceutical product despite undergoing clinical trials for the treatment of depression .

- Oxidation: This reaction typically occurs in the presence of oxidizing agents, leading to the formation of various oxidized derivatives.

- Hydrolysis: The maleate salt form can undergo hydrolysis in aqueous environments, releasing the active aptazapine component.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups within its structure .

Aptazapine maleate exhibits significant biological activity primarily through its action on neurotransmitter systems. It has been shown to possess:

- Noradrenergic and Specific Serotonergic Activity: Aptazapine maleate antagonizes α2 adrenergic receptors with approximately ten times more efficacy than mianserin, indicating its potential role in modulating noradrenergic pathways .

- Serotonin Receptor Interaction: While it does not significantly inhibit the uptake of norepinephrine or serotonin, it competes moderately for serotonin receptors, suggesting a complex interaction profile that may contribute to its antidepressant effects .

The synthesis of aptazapine maleate involves several steps:

- Formation of the Tetracyclic Core: The initial step typically includes the cyclization of appropriate precursors to form the tetracyclic structure.

- Functionalization: Subsequent steps involve the introduction of functional groups that enhance its pharmacological properties.

- Salt Formation: Finally, the maleate salt is formed through acid-base neutralization between aptazapine and maleic acid.

These synthetic pathways require careful control of reaction conditions to ensure optimal yield and purity .

Although not marketed as a drug, aptazapine maleate has potential applications in:

- Psychiatric Medicine: As an antidepressant candidate due to its serotonergic and noradrenergic activities.

- Research: Used in pharmacological studies to better understand receptor interactions and mechanisms underlying mood disorders .

Interaction studies involving aptazapine maleate have revealed:

- Receptor Binding Affinity: It shows a specific binding affinity for serotonin receptors and α2 adrenergic receptors, which are critical in mood regulation.

- Drug Interactions: Studies suggest that it may interact with other antidepressants or psychoactive substances, necessitating caution during co-administration .

Aptazapine maleate can be compared with several similar compounds in terms of structure and pharmacological activity:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Mianserin | Tetracyclic Antidepressant | α2 adrenergic receptor antagonist |

| Clomipramine | Tricyclic Antidepressant | Inhibits serotonin reuptake |

| Trazodone | Phenylpiperazine | Serotonin antagonist and reuptake inhibitor |

Uniqueness of Aptazapine Maleate

Aptazapine maleate is unique due to its specific receptor activity profile that emphasizes noradrenergic modulation over serotonin reuptake inhibition. This distinct mechanism may offer advantages in treating certain types of depression without the side effects commonly associated with traditional selective serotonin reuptake inhibitors.

The synthesis of aptazapine maleate centers on the construction of its distinctive pyrazino(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine framework, a tetracyclic structure that represents a significant synthetic challenge [1]. The key strategic approach involves the formation of a tricyclic intermediate through a Pictet-Spengler type condensation reaction, which serves as the cornerstone for the overall synthetic pathway [1].

The critical tricyclic intermediate, methyl 10,11-dihydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepine-11-carboxylate, is constructed via the condensation of o-aminobenzylpyrrole with methyl glyoxylate or its methoxy hemiacetal [1]. This Pictet-Spengler reaction mechanism proceeds through the formation of an iminium ion intermediate, which undergoes intramolecular cyclization to establish the benzodiazepine ring system [2] [3]. The reaction requires careful acid catalysis and temperature control to ensure optimal cyclization efficiency and minimize competing side reactions [2].

The seven-step synthetic route to aptazapine demonstrates an overall yield of approximately 20%, with the tricyclic core formation representing the most challenging aspect of the synthesis [1]. Process optimization studies have focused on controlling reaction conditions including solvent selection, temperature profiles, and acid catalyst concentration to maximize the formation of the desired tricyclic intermediate while minimizing unwanted regioisomers and decomposition products [1].

Advanced synthetic methodologies have explored alternative approaches to tricyclic core construction, including aza-Wittig cyclization strategies and reductive cyclization approaches [4]. These methods offer potential advantages in terms of stereoselectivity and reaction efficiency, particularly for large-scale production requirements where consistent product quality is paramount [4].

Maleate Salt Preparation and Purification Techniques

The formation of aptazapine maleate salt involves the controlled reaction between the aptazapine free base and maleic acid under optimized conditions to ensure complete salt formation and crystalline product quality [5]. Salt formation proceeds through ionic interactions between the basic nitrogen centers of aptazapine and the acidic carboxyl groups of maleic acid, resulting in a stable crystalline salt with improved physicochemical properties [5] [6].

The salt preparation process typically employs equimolar quantities of aptazapine base and maleic acid in appropriate solvent systems that promote complete ionization and subsequent crystallization [5]. Solvent selection plays a crucial role in determining the final salt form characteristics, with common systems including alcohol-water mixtures and organic solvents that provide controlled precipitation conditions [5].

Purification techniques for aptazapine maleate focus on recrystallization methodologies that remove impurities while maintaining the desired polymorphic form [7]. The crystallization process requires careful control of nucleation and crystal growth parameters, including temperature profiles, seeding strategies, and agitation conditions [7]. Advanced purification approaches incorporate cooling-evaporation methods and saturated solution techniques to achieve high purity levels and consistent particle size distributions [7].

Quality control during salt preparation involves monitoring critical process parameters such as pH, temperature, and solvent composition to ensure reproducible salt formation [5]. Analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and infrared spectroscopy are employed to confirm salt formation and characterize the crystalline structure [5].

| Purification Parameter | Optimal Range | Impact on Quality |

|---|---|---|

| Crystallization Temperature | 5-40°C | Particle size control [8] |

| Stirring Rate | 65-70 rpm | Mass transfer efficiency [9] |

| Cooling Rate | 2.5°C/min | Crystal habit formation [9] |

| Solvent Ratio | 1:2.4 (drug:solvent) | Yield optimization [9] |

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of aptazapine maleate presents significant scalability challenges that require systematic process optimization and engineering solutions [10] [11]. Primary concerns include maintaining reaction consistency, controlling heat transfer, and ensuring product quality across different batch sizes [10].

Heat transfer limitations represent a major scalability challenge, particularly during the Pictet-Spengler cyclization step where temperature control is critical for product selectivity [11]. Industrial-scale reactors require enhanced mixing systems and external cooling capabilities to manage the exothermic nature of the condensation reactions while preventing hot spot formation that could lead to decomposition or unwanted side reactions [11].

Mass transfer considerations become increasingly important at larger scales, where diffusion-limited processes can significantly impact reaction rates and product quality [11]. The heterogeneous nature of certain synthetic steps necessitates advanced agitation systems and optimized reactor geometries to ensure adequate contact between reactants and maintain consistent reaction conditions throughout the vessel [11].

Process analytical technology implementation provides real-time monitoring capabilities essential for large-scale production control [12] [13]. Critical process parameters including temperature, pH, concentration profiles, and crystallization kinetics require continuous monitoring to ensure consistent product quality and enable rapid response to process deviations [12].

Regulatory compliance challenges intensify during scale-up, requiring comprehensive documentation of process changes and demonstration of equivalence between laboratory and production-scale materials [10]. Good Manufacturing Practice requirements necessitate robust quality systems and validation protocols that ensure consistent product characteristics across different production scales [10].

| Scale-up Challenge | Mitigation Strategy | Implementation Impact |

|---|---|---|

| Heat Transfer | Enhanced cooling systems | Improved temperature control [11] |

| Mass Transfer | Optimized agitation design | Better mixing efficiency [11] |

| Quality Control | Process Analytical Technology | Real-time monitoring [12] |

| Regulatory Compliance | Validation protocols | Consistent product quality [10] |

Green Chemistry Approaches for Sustainable Synthesis

The development of sustainable synthetic pathways for aptazapine maleate aligns with contemporary green chemistry principles that emphasize environmental responsibility while maintaining pharmaceutical quality standards [14] [15]. Green synthesis strategies focus on reducing hazardous solvent use, minimizing waste generation, and implementing energy-efficient processes throughout the production cycle [14].

Solvent substitution represents a primary area for green chemistry implementation, with traditional organic solvents being replaced by environmentally benign alternatives [14] [16]. Water-based reaction systems, bio-derived solvents such as ethyl lactate, and ionic liquids offer promising alternatives that reduce environmental impact while maintaining synthetic efficiency [16]. Deep eutectic solvents have shown particular promise for pharmaceutical synthesis applications due to their tunable properties and biodegradability [16].

Biocatalysis emerges as a powerful green chemistry tool for aptazapine synthesis, offering high selectivity and mild reaction conditions that reduce energy consumption and waste formation [14] [17]. Enzymatic processes can potentially replace traditional chemical catalysts in specific synthetic steps, providing improved atom economy and reduced byproduct formation [17]. The implementation of biocatalytic approaches requires careful enzyme selection and optimization of reaction conditions to achieve industrial viability [17].

Energy optimization strategies focus on reducing the overall energy footprint of the synthetic process through improved reaction design and process intensification [18] [15]. Flow chemistry technologies offer continuous processing advantages that can enhance heat and mass transfer efficiency while reducing reaction times and energy consumption [18]. These approaches support the pharmaceutical industry's commitment to reducing carbon emissions while maintaining production efficiency [19].

Waste minimization protocols emphasize the reduction of chemical waste through improved synthetic routes and enhanced recycling strategies [14] [15]. Process optimization efforts target maximum atom economy and the development of cascading reaction sequences that minimize intermediate isolation and purification steps [14]. Advanced analytical techniques enable precise monitoring of reaction progress, reducing over-processing and optimizing resource utilization [14].

| Green Chemistry Strategy | Environmental Benefit | Implementation Status |

|---|---|---|

| Solvent Substitution | 50-80% reduction in hazardous waste [16] | Pilot scale evaluation |

| Biocatalysis | 30-60% energy savings [17] | Laboratory development |

| Process Intensification | 25-40% carbon footprint reduction [18] | Engineering evaluation |

| Waste Minimization | 40-70% waste stream reduction [14] | Implementation phase |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Wikipedia

Dates

2: Nishino S, Haak L, Shepherd H, Guilleminault C, Sakai T, Dement WC, Mignot E.

3: Gower AJ, Broekkamp CL, Rijk HW, Van Delft AM. Pharmacological evaluation of

4: Gerhardt S, Liebman JM. Self-regulation of ICSS duration: effects of

5: DeHaas Vermeulen J, Thompson TA. Assay for the determination of the

6: Liebman JM, Lovell RA, Braunwalder A, Stone G, Bernard P, Barbaz B, Welch J,